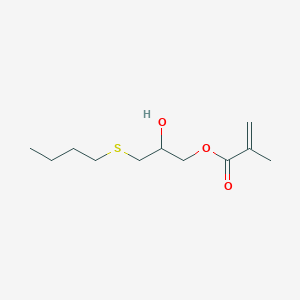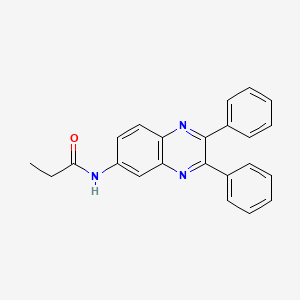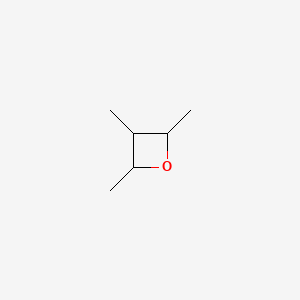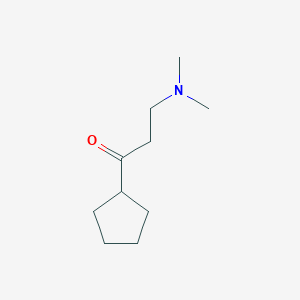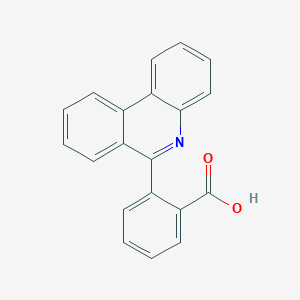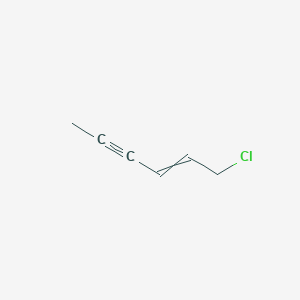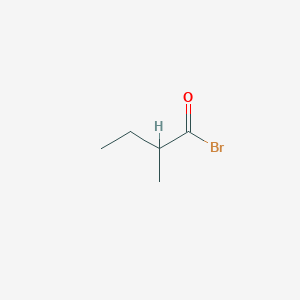![molecular formula C15H18AsN B14640350 2-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-65-1](/img/structure/B14640350.png)
2-[Ethyl(4-methylphenyl)arsanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(4-methylphenyl)arsanyl]aniline is an organoarsenic compound characterized by the presence of an ethyl group, a methylphenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 2-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-[Ethyl(4-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and modulating biochemical pathways. This interaction is influenced by the compound’s structure and the presence of functional groups.
Comparison with Similar Compounds
- 2-[Ethyl(4-methylphenyl)arsanyl]phenol
- 2-[Ethyl(4-methylphenyl)arsanyl]benzene
Comparison: Compared to similar compounds, 2-[Ethyl(4-methylphenyl)arsanyl]aniline is unique due to the presence of the aniline moiety, which imparts distinct chemical reactivity and potential biological activity. The ethyl and methylphenyl groups also contribute to its unique properties, making it a valuable compound for various applications.
Properties
CAS No. |
51851-65-1 |
|---|---|
Molecular Formula |
C15H18AsN |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-[ethyl-(4-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17/h4-11H,3,17H2,1-2H3 |
InChI Key |
UDWPMZKWQOPNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


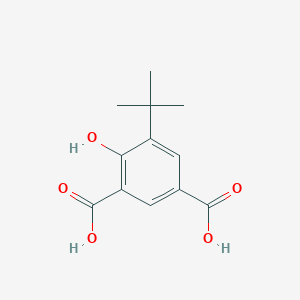
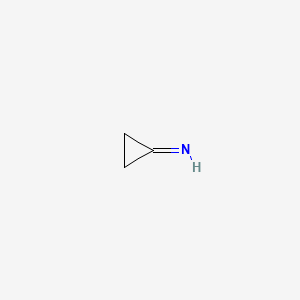
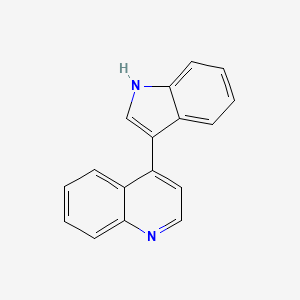
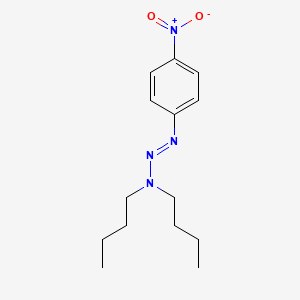
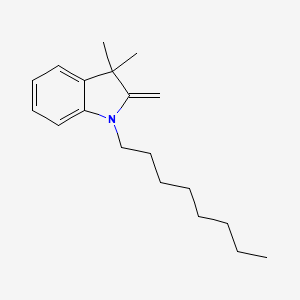
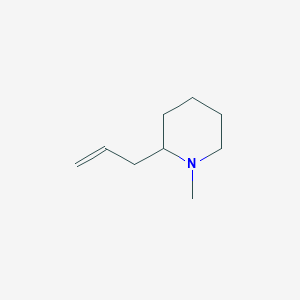
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
